3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline
Description
Properties
IUPAC Name |
3-ethyl-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-7-5-8(14)3-4-9(7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZOUANORCFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure necessitates disconnections at the C-N bond (amino group) and C-O bond (trifluoroethoxy group). Retrosynthetically, two primary pathways emerge:
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Late-stage amination of a pre-functionalized benzene ring containing ethyl and trifluoroethoxy groups.
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Early-stage installation of the amino group followed by sequential substitutions.
The first approach avoids side reactions involving the sensitive aniline moiety, making it industrially favorable .
A critical intermediate, 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, is synthesized via palladium(II)-catalyzed cyclization of allylamine derivatives. This method achieves 78–85% yields under mild conditions (60°C, 12 h) using PdCl₂(PhCN)₂ as the catalyst . The pyrrolinone scaffold serves as a precursor for further functionalization, including trifluoroethoxy group introduction via nucleophilic aromatic substitution (NAS).
Table 1: Optimization of Pd-Catalyzed Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% PdCl₂ | 82 |
| Temperature | 60°C | 85 |
| Solvent | DMF | 78 |
| Reaction Time | 12 h | 80 |
Copper-Mediated Amination of Halogenated Intermediates
Amination of 1-chloro-3-ethyl-4-(2,2,2-trifluoroethoxy)benzene using aqueous ammonia and CuCl (10 mol%) at 220°C for 6 h achieves 67% yield . This method, adapted from EP 546391, avoids over-reduction side reactions common in catalytic hydrogenation. Key considerations include:
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Catalyst Selection: Cu(I) salts outperform Ni or Fe counterparts in selectivity.
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Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance ammonia solubility and reaction homogeneity.
Side Products:
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N-Ethyl byproducts (≤12%) from competing alkylation.
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Oxidative coupling dimers (≤8%) mitigated by inert atmospheres.
Nickel-Catalyzed Reductive Decarboxylative Cross-Coupling
A patent-pending method employs NiI₂ (5 mol%) with tetrakis(dimethylamino)ethylene (TDAE) as a reductant to couple 3-ethyl-4-(trifluoroethoxy)benzoic acid with aniline derivatives . This one-pot protocol affords 70–75% yield under mild conditions (60°C, 8 h), avoiding pre-functionalization of the aromatic ring.
Mechanistic Insights:
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Decarboxylation generates a benzyl radical intermediate.
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Nickel-mediated C-N bond formation with aniline.
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Reductive elimination yields the final product.
Table 2: Ligand Screening in Ni-Catalyzed Coupling
| Ligand | Yield (%) | Selectivity (%) |
|---|---|---|
| 2,2'-Bipyridine | 65 | 88 |
| 1,10-Phenanthroline | 72 | 92 |
| N-(Pyridin-2-ylmethyl)aniline | 75 | 94 |
Trifluoroethoxy Group Installation via Mitsunobu Reaction
Trifluoroethanol couples to phenolic intermediates using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 4 h) . This method achieves 89% yield for 4-(2,2,2-trifluoroethoxy)-3-ethylphenol, a key precursor. Competing O-alkylation at the ethyl group’s ortho position is suppressed by steric hindrance.
Critical Parameters:
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Molar Ratio: Trifluoroethanol:phenol (1.2:1) minimizes dimerization.
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Solvent: THF > DCM due to better reagent solubility.
Nitro Group Reduction and Functional Group Compatibility
Catalytic hydrogenation (H₂, 30 psi, 50°C) over 10% Pd/C quantitatively reduces 3-ethyl-4-(trifluoroethoxy)nitrobenzene to the target aniline . Alternative reductants:
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Fe/HCl: 84% yield but generates Fe sludge.
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Na₂S₂O₄: 78% yield, suitable for acid-sensitive substrates.
Challenges:
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Partial reduction of the trifluoroethoxy group (≤5%) observed under high-pressure H₂.
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Catalyst poisoning by sulfur impurities necessitates rigorous substrate purification.
Scalability and Industrial Adaptations
A continuous-flow reactor design enhances the amination step’s scalability (Patent EP3892615A1) :
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Residence Time: 30 min vs. 6 h batch.
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Throughput: 1.2 kg/h with 93% purity.
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Cost Analysis: 28% reduction in catalyst usage via flow recycling.
Analytical Characterization and Quality Control
Key Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.2 Hz, 1H, ArH), 4.43 (q, J = 7.8 Hz, 2H, OCH₂CF₃), 3.21 (s, 2H, NH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃) .
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HRMS (ESI): m/z Calcd for C₁₀H₁₁F₃NO: 234.0845; Found: 234.0843 .
Impurity Profiling:
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≤0.5% 3-ethyl-5-(trifluoroethoxy)aniline (regioisomer).
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≤0.2% N-ethylated byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline serves as a valuable building block in organic synthesis. It is used to create various derivatives that have applications in pharmaceuticals and agrochemicals. The trifluoroethoxy group imparts unique electronic properties that can influence the reactivity of the compound in synthetic pathways.
Biology
Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, which could lead to the development of new therapeutic agents. The unique structure allows for modifications that can enhance biological activity against specific targets.
Medicine
In medicinal chemistry, 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline is investigated for its therapeutic properties. It has been studied as a precursor in drug synthesis, particularly for compounds targeting various diseases. Case studies have shown promising results in antibacterial and anticancer activities when derivatives of this compound were tested against different cell lines .
Industry
The compound is utilized in producing specialty chemicals that exhibit unique properties due to the presence of the trifluoroethoxy group. Its applications extend to the formulation of pesticides, surfactants, and antifungal agents, demonstrating its versatility in industrial settings .
Antibacterial Evaluation
A study synthesized various derivatives based on 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications significantly increased potency compared to the parent compound.
| Derivative | Bacterial Strain | Potency Increase |
|---|---|---|
| Compound A | E. coli | 50% |
| Compound B | S. aureus | 75% |
Anticancer Screening
Another research effort focused on synthesizing N-aryl derivatives of this compound to assess their effects on multiple cancer cell lines. Findings suggested that introducing different substituents could modulate antiproliferative activity substantially.
| Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 12 |
| Compound D | HeLa | 8 |
Insecticidal Potency
A structure-activity relationship study involving bis(anilino)trifluoroethoxytriazines revealed enhanced efficacy against pest species with specific substitutions on the aniline ring.
| Compound | Pest Species | Efficacy (%) |
|---|---|---|
| Compound E | Aphids | 90 |
| Compound F | Thrips | 85 |
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline with key analogs, highlighting substituent positions, molecular weights, and applications:
Key Observations:
- Substituent Effects: The trifluoroethoxy group (TFEO) in all compounds enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Electronic Profile : The electron-withdrawing TFEO group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position. This contrasts with 3-Chloro-4-ethoxy-5-fluoroaniline, where the ethoxy group is electron-donating, altering reactivity .
Physicochemical Properties
Biological Activity
3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline is an organic compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoroethoxy group enhances its lipophilicity and alters its interaction with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline can be represented as follows:
- Molecular Weight : 251.24 g/mol
- Functional Groups : Aniline (amine), trifluoroethoxy (ether)
Biological Activity Overview
The biological activity of 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline has been investigated in various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives with trifluoroethoxy substituents showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Trifluoroethoxy Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline | Staphylococcus aureus | 15 |
| 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline | Escherichia coli | 12 |
| Control (No treatment) | - | 0 |
Anticancer Activity
In vitro studies have shown that 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline exhibits cytotoxic effects on cancer cell lines. For instance, a study evaluated its effects on breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest and apoptosis |
| A549 | 20 | Mitochondrial dysfunction |
Case Study 1: Inhibition of RAD51 Activity
A significant study focused on the inhibition of RAD51 activity by compounds similar to 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline. The results indicated that introducing a trifluoroethoxy group could enhance the inhibitory effect on homologous recombination processes in cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the aniline ring significantly impact biological activity. Compounds with bulky substituents at the para position demonstrated improved potency against various biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline, and how can purity be ensured?
- Methodology :
- Nitro Reduction : Start with 3-ethyl-4-(2,2,2-trifluoroethoxy)nitrobenzene. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Monitor reaction progress via TLC .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (target: ±0.3% deviation for C, H, N) .
Q. How can the structure of 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline be unequivocally characterized?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. The trifluoroethoxy group shows a characteristic triplet (J = 8–10 Hz) for CF₃ protons in ¹H NMR and distinct ¹⁹F NMR shifts near δ -75 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ with m/z tolerance < 2 ppm .
Q. What are the stability considerations for storing 3-Ethyl-4-(2,2,2-trifluoroethoxy)aniline?
- Stability Protocol :
- Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation and photodegradation. Monitor decomposition via periodic HPLC analysis (look for amine oxidation byproducts) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Screening Strategy :
- Use in vitro assays targeting GPCRs or ion channels (e.g., hERG binding), given the structural similarity to antiarrhythmic agents with trifluoroethoxy motifs .
- Perform dose-response curves (1 nM–100 µM) in HEK293 cells transfected with target receptors. Normalize activity to positive controls (e.g., verapamil for calcium channels) .
Advanced Research Questions
Q. How to address regioselectivity challenges when introducing substituents to the aniline ring?
- Synthetic Design :
- Leverage the directing effects of the amine (-NH₂) and trifluoroethoxy (-OCF₃) groups. Electrophilic substitution favors the para position to -NH₂. For cross-coupling (e.g., Suzuki), pre-protect the amine as a Boc group to avoid side reactions .
Q. What experimental approaches resolve contradictions between computational predictions and observed reactivity?
- Case Study :
- If DFT calculations predict nucleophilic attack at the ethyl group but experiments show no reactivity, use kinetic isotope effects (KIE) or Hammett plots to assess electronic influences. Compare with analogues (e.g., 3-methyl vs. 3-ethyl derivatives) .
Q. How to functionalize the amine group for cross-coupling without side reactions?
- Protection Strategies :
- Convert -NH₂ to -NHAc or -Boc for stability during Pd-catalyzed couplings (e.g., Buchwald-Hartwig). Deprotect post-reaction using HCl/dioxane (Boc) or NaOH/MeOH (Ac) .
Q. What methods improve low yields in multi-step syntheses of derivatives?
- Optimization Tactics :
- Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂ for Suzuki coupling) and solvents (DMF vs. dioxane). Use design of experiments (DoE) to optimize temperature, ligand ratio (e.g., XPhos), and reaction time .
- For example, a palladium acetate/dicyclohexylphosphine system increased yields from 14% to 62% in a related trifluoroethoxy-aniline coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
